A Comprehensive Technical Guide to 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid (CAS No. 396106-50-6)
A Comprehensive Technical Guide to 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid (CAS No. 396106-50-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic acid, with the CAS number 396106-50-6, is a heterobifunctional molecule of significant interest in the fields of medicinal chemistry, drug delivery, and bioconjugation.[1][2] Structurally, it is a derivative of acetic acid featuring a discrete polyethylene glycol (PEG) linker terminated with a chloroethyl group. This unique architecture imparts a combination of hydrophilicity, from the PEG chain, and specific reactivity, through its terminal functional groups—a carboxylic acid and a chloro group. These characteristics make it a valuable building block for the synthesis of more complex molecular constructs, particularly as a flexible linker in Proteolysis-Targeting Chimeras (PROTACs) and for the modification of biomolecules in drug delivery systems.[3] This in-depth guide provides a technical overview of its chemical properties, synthesis, applications, and handling protocols to support its effective use in research and development.
Chemical Identity and Physicochemical Properties
Commonly referred to as Chloro-PEG3-acetic acid, this compound's structure is characterized by a three-unit ethylene glycol spacer, which enhances aqueous solubility and provides spatial separation between conjugated moieties. The terminal carboxylic acid allows for straightforward coupling to amine-containing molecules, while the chloro group serves as a reactive handle for alkylation reactions.
| Property | Value | Source |
| CAS Number | 396106-50-6 | [1][2] |
| Molecular Formula | C8H15ClO5 | |
| Molecular Weight | 226.65 g/mol | |
| IUPAC Name | 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic acid | [1] |
| Appearance | Varies (typically a liquid or semi-solid) | |
| Solubility | Soluble in water and common organic solvents | [3] |
Synthesis and Manufacturing
The primary route for the synthesis of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic acid involves the oxidation of its corresponding alcohol precursor, 2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethanol. This transformation is a common and well-established method in organic chemistry for the preparation of carboxylic acids from primary alcohols.
A representative synthetic pathway is detailed in a patent describing the synthesis of related amino-PEG-acetic acid derivatives, which utilizes the chloro-PEG-alcohol as a key intermediate.[4] The oxidation of the primary alcohol to the carboxylic acid can be achieved using various oxidizing agents. Common methods include the use of chromium-based reagents, such as Jones reagent, or milder, more selective methods like TEMPO-mediated oxidation.[4]
Illustrative Synthetic Workflow
Caption: General workflow for the synthesis of the target acid from its alcohol precursor.
Step-by-Step Experimental Protocol (Hypothetical, based on related syntheses)
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Reaction Setup: The precursor alcohol, 2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethanol, is dissolved in a suitable organic solvent such as acetone or dichloromethane in a reaction vessel equipped with a stirrer and cooling bath.
-
Oxidation: The oxidizing agent (e.g., Jones reagent) is added dropwise to the solution while maintaining a controlled temperature, typically between 0 and 25 °C. The reaction progress is monitored by techniques like thin-layer chromatography (TLC).
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Quenching and Work-up: Upon completion, the reaction is quenched by the addition of a reducing agent (e.g., isopropanol) to neutralize any excess oxidant. The mixture is then typically acidified and extracted with an organic solvent.
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Purification: The crude product is purified using column chromatography or distillation under reduced pressure to yield the final 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic acid.
Applications in Drug Development and Research
The bifunctional nature of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic acid makes it a versatile tool in several areas of pharmaceutical research.
Bioconjugation for Drug Delivery
The hydrophilic PEG linker can improve the pharmacokinetic properties of conjugated molecules, such as increasing their half-life in circulation and reducing immunogenicity.[5] The carboxylic acid functionality provides a convenient attachment point for coupling to primary amines on biomolecules like proteins, peptides, or drug carriers through amide bond formation, often facilitated by carbodiimide chemistry (e.g., EDC/NHS).[6] This allows for the targeted delivery of therapeutics and the development of advanced drug delivery systems.[7][8][9]
Caption: Schematic of a typical bioconjugation reaction using the target acid.
PROTAC Linker
In the rapidly evolving field of targeted protein degradation, PROTACs have emerged as a powerful therapeutic modality.[10][11] These chimeric molecules consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The chemical composition and length of the linker are critical for the successful formation of a stable ternary complex between the target protein and the E3 ligase, which leads to the ubiquitination and subsequent degradation of the target.[3]
Polyethylene glycol chains are frequently used as PROTAC linkers due to their flexibility and ability to improve the solubility and cell permeability of the final molecule.[3] 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic acid is a valuable building block for the synthesis of such linkers, where the carboxylic acid can be coupled to one of the ligands, and the chloro group can be subsequently reacted to attach the second ligand. The defined length of the PEG3 spacer allows for systematic optimization of the linker length to achieve optimal degradation efficacy.[12]
Caption: Role of the target acid as a linker precursor in PROTAC synthesis.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic acid. While a specific, comprehensive toxicology profile for this compound is not widely available, data from its precursor, 2-[2-(2-chloroethoxy)ethoxy]ethanol, and related acidic compounds suggest that it should be handled with care.[13][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[14]
-
Ventilation: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any vapors.[15]
-
Handling: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[15] As an acidic compound, it may be corrosive.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases. Keep the container tightly sealed.[16]
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic acid is a highly versatile and valuable chemical tool for researchers in drug development and the life sciences. Its well-defined structure, combining a hydrophilic PEG spacer with reactive carboxylic acid and chloro functionalities, makes it an ideal building block for creating sophisticated molecular architectures. Its application as a linker in bioconjugation and for the construction of PROTACs underscores its importance in the development of next-generation therapeutics. By understanding its properties, synthesis, and handling requirements, researchers can effectively leverage this compound to advance their scientific endeavors.
References
- Fisher Scientific. SAFETY DATA SHEET: Ethanol, 2-(2-chloroethoxy)-. (2008-06-22). [Online]
- Fisher Scientific. SAFETY DATA SHEET: 2-[2-(2-Chloroethoxy)ethoxy]ethanol. [Online]
- Google Patents. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
- WIPO Patentscope. WO/2002/042259 METHODS OF SYNTHESIZING AND USING DERIVATIVES OF [2-(2-AMINOETHOXY)ETHOXY] ACETIC ACID. [Online] Available at: [Link]
- Nounou, M. I., et al. (2019). Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions. Methods in Molecular Biology, 2000, 125-182.
- Google Patents. CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid.
- Solumetrics.
- PubMed. Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions. [Online] Available at: [Link]
- Bioconjugation Strategies for Enhancing Drug Delivery and Therapeutic Efficacy. (2023). Journal of Pharmaceutical Sciences & Research, 15(8), 3024-3028.
- Cole-Parmer. Material Safety Data Sheet - Alkylbenzene sulfonic acid, mixture of C10-C13 isomers. [Online] Available at: [Link]
- Taliani, S., et al. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry, 9, 649226.
- Spectrum Chemical.
- Lu, J., et al. (2017). Bioconjugate Therapeutics: Current Progress and Future Perspective. Journal of Pharmaceutical Sciences, 106(5), 1183-1185.
- ResearchGate. Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions | Request PDF. [Online] Available at: [Link]
- Dong, J., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 947-962.
- Tran, N. L., et al. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship, University of California.
- Yang, C., et al. (2024). Click chemistry in the development of PROTACs. RSC Chemical Biology, 5(1), 17-30.
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